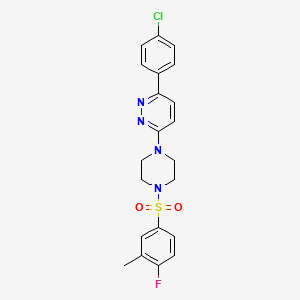
3-(4-Chlorophenyl)-6-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-6-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H20ClFN4O2S and its molecular weight is 446.93. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-6-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-6-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Bioactive Derivatives
Compounds incorporating the piperazine ring and the pyridazine moiety, including structures related to 3-(4-Chlorophenyl)-6-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine, have been synthesized for their potential bioactive properties. These compounds have been explored for antimicrobial activity against various pathogens, demonstrating potential as antifungal and antimalarial agents (Bhatt, Kant, & Singh, 2016).
Neuroleptic and Antidepressant Effects
Research into similar compounds has shown neuroleptic-like activity, indicating potential applications in treating central nervous system disorders. For instance, derivatives with chloro or fluoro substituents have shown to inhibit exploratory activity, conditioned avoidance response, and self-stimulation response in animal models, suggesting their utility in neuroleptic applications (Hino et al., 1988). Additionally, pyridazine derivatives, including arylpiperazinyl moieties, have been evaluated for potential antidepressant effects, providing insights into their therapeutic value in mood disorders (Rubat, Coudert, Bastide, & Tronche, 1995).
Antibacterial Agents
The synthesis of heterocyclic compounds, including those with a sulfonamido moiety similar to the query compound, has been targeted for their antibacterial properties. These efforts aim to develop new therapeutic agents capable of combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Advanced Material Synthesis
In the realm of materials science, research has focused on the synthesis of novel poly(arylene ether)s and poly(arylene thioether)s based on pyridazine and related compounds. These materials exhibit high thermal stability and are potential candidates for advanced engineering applications due to their unique structural and thermal properties (Xu, Meng, Wang, & Hay, 2007).
Antidiabetic Drug Development
Investigations into triazolo-pyridazine-6-yl-substituted piperazines have highlighted their potential as antidiabetic drugs. These studies, focusing on dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, underscore the therapeutic promise of such compounds in managing diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
properties
IUPAC Name |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2S/c1-15-14-18(6-7-19(15)23)30(28,29)27-12-10-26(11-13-27)21-9-8-20(24-25-21)16-2-4-17(22)5-3-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSZGVFYGIUWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide](/img/structure/B2705545.png)
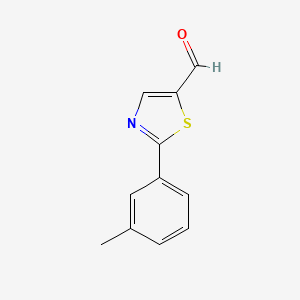
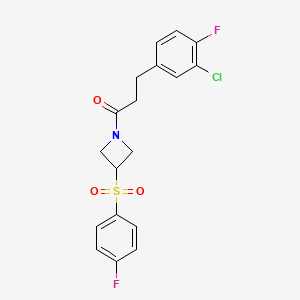
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705550.png)
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2705551.png)
![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2705555.png)
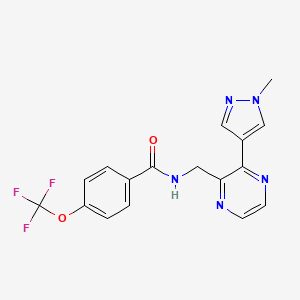
![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)
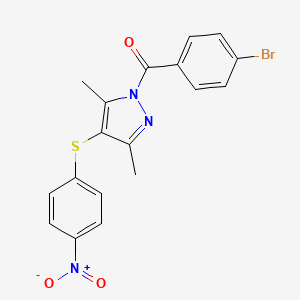
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2705562.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2705565.png)
![6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2705567.png)